molecular formula C10H13BrFN B6342805 2-Bromo-N,N-diethyl-6-fluoroaniline CAS No. 1809161-68-9

2-Bromo-N,N-diethyl-6-fluoroaniline

Cat. No. B6342805
CAS RN: 1809161-68-9
M. Wt: 246.12 g/mol
InChI Key: MPUSVZFSYLBFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N,N-diethyl-6-fluoroaniline” is a chemical compound with the molecular formula C10H13BrFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Aniline is the simplest primary amine and is the precursor to many industrial chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a fluorine atom attached to it, along with a diethylamine group . The exact positions of these substituents on the benzene ring would depend on the specific synthesis process .

Scientific Research Applications

2-Br-N,N-DEA-6-FA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, to synthesize pharmaceuticals and other organic compounds. It is also used in biochemistry research, as it is an important intermediate in the synthesis of biologically active compounds. In addition, it is used in the synthesis of fluorescent dyes, pharmaceutical intermediates, and other organic compounds.

Mechanism of Action

2-Br-N,N-DEA-6-FA is an intermediate in several chemical reactions. It can be used as a nucleophile in substitution reactions, and can also be used in the synthesis of a variety of organic compounds. In addition, it can be used in the synthesis of biologically active compounds and fluorescent dyes.
Biochemical and Physiological Effects
2-Br-N,N-DEA-6-FA has no known physiological or biochemical effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

2-Br-N,N-DEA-6-FA is a versatile compound that has a wide range of applications in scientific research. It is relatively inexpensive and easy to obtain, and can be used in a variety of laboratory experiments. However, it is not soluble in water, and must be used in an organic solvent.

Future Directions

The potential future applications of 2-Br-N,N-DEA-6-FA are numerous. It could be used in the synthesis of new pharmaceuticals, fluorescent dyes, and other organic compounds. It could also be used in the synthesis of biologically active compounds, such as hormones and enzymes. Additionally, it could be used in the development of new methods for the synthesis of organic compounds. Finally, it could be used in the development of new analytical techniques for the analysis of organic compounds.

Synthesis Methods

2-Br-N,N-DEA-6-FA can be synthesized in two different ways. The first method involves the reaction of 6-fluoroaniline with diethyl bromomalonate in the presence of acetic acid. The second method involves the reaction of 6-fluoroaniline with N,N-diethyl-2-bromoacetamide in the presence of sodium acetate. Both reactions are carried out at room temperature and yield a product with a purity of over 95%.

properties

IUPAC Name

2-bromo-N,N-diethyl-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSVZFSYLBFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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